

Application Notes and Protocols for Mapping CheW Interaction Sites Using Protein Footprinting

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Compound of Interest

Compound Name: *CheW protein*

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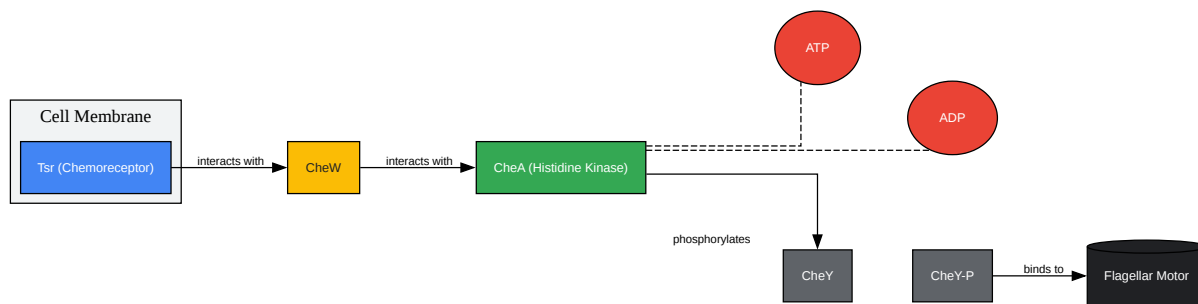
Introduction

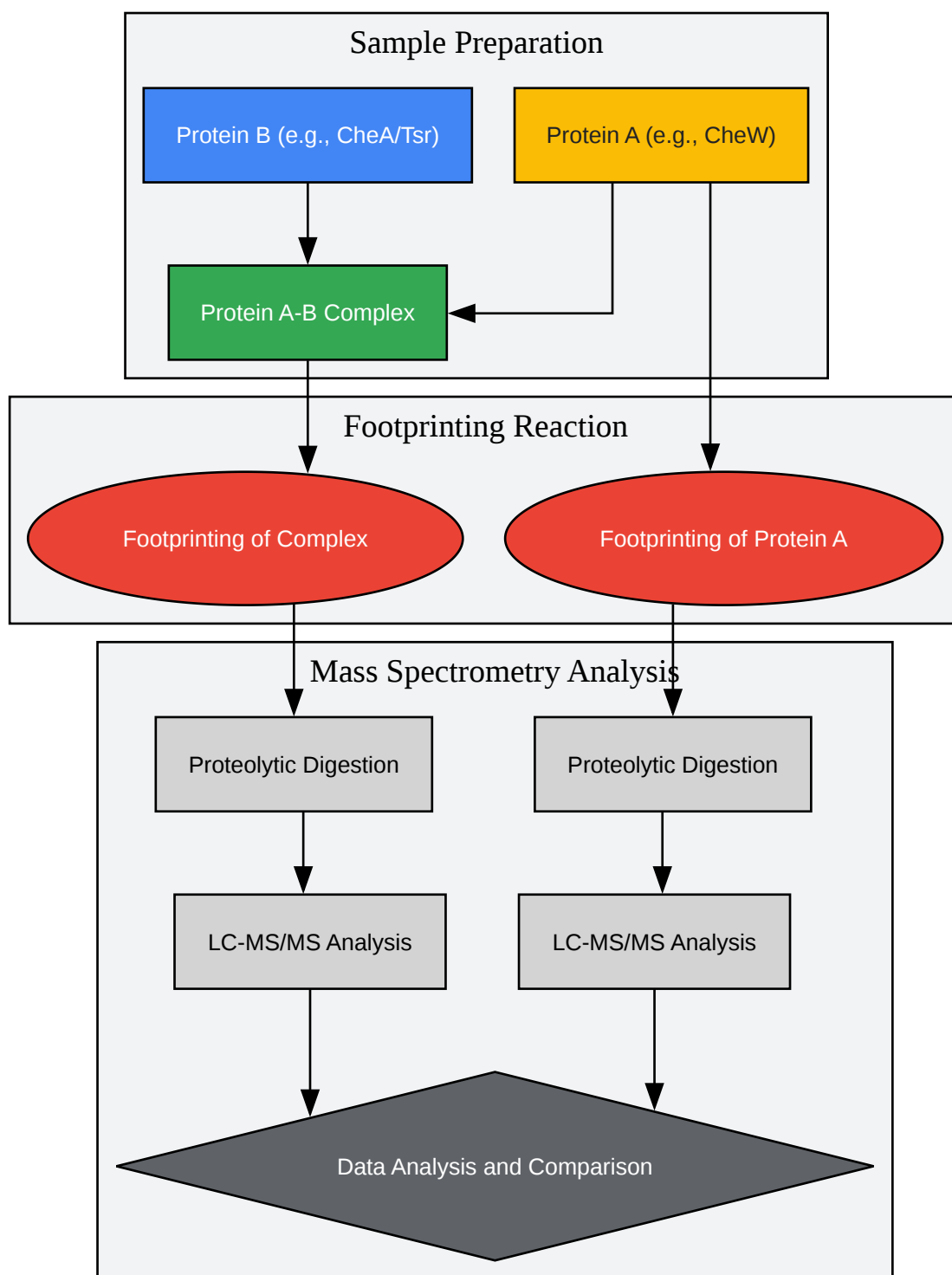
The bacterial chemotaxis system is a model for understanding signal transduction and protein-protein interactions. At the core of this signaling pathway is the coupling protein CheW, which forms a ternary complex with chemoreceptors, such as the serine chemoreceptor Tsr, and the histidine kinase CheA. Understanding the precise molecular interfaces between CheW and its binding partners is crucial for elucidating the mechanism of signal propagation and for the development of novel antimicrobial agents that target this essential pathway. Protein footprinting, coupled with mass spectrometry, has emerged as a powerful set of techniques to map these interaction surfaces by measuring changes in the solvent accessibility of amino acid residues upon complex formation.^{[1][2]}

This document provides detailed application notes and protocols for utilizing various protein footprinting methods, including Isotope-Coded Affinity Tag (ICAT) footprinting, Hydroxyl Radical Protein Footprinting (HRPF), and Fast Photochemical Oxidation of Proteins (FPOP), to map the interaction sites of CheW with CheA and Tsr.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial chemotaxis signaling pathway involving CheW and a general experimental workflow for protein footprinting.





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References

- 1. Protein footprinting in complex milieu: Identifying the interaction surfaces of the chemotaxis adaptor protein CheW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyl Radical Protein Footprinting: A Mass Spectrometry-Based Structural Method for Studying the Higher Order Structure of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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